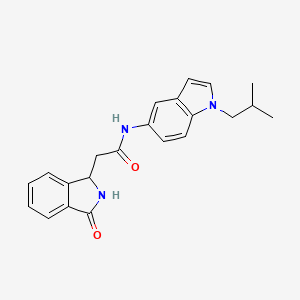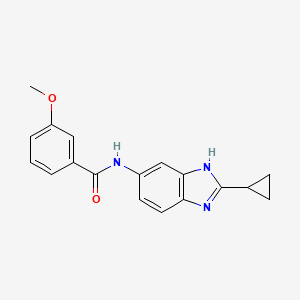![molecular formula C18H22F3N7O B10986953 [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10986953.png)
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: is a complex organic compound that features a unique combination of pyrimidine, piperidine, triazolopyrazine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by the formation of the triazolopyrazine ring system
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a ketone, while reduction of the pyrimidine ring could produce a dihydropyrimidine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide]
- [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-1H-indole
- [1-(4,6-dimethylpyrimidin-2-yl)-N-([6-(trifluoromethyl)pyridin-3-yl]methyl)piperidin-4-amine]
Uniqueness
Compared to similar compounds, [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group, in particular, imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H22F3N7O |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C18H22F3N7O/c1-11-9-12(2)23-17(22-11)26-5-3-13(4-6-26)15(29)27-7-8-28-14(10-27)24-25-16(28)18(19,20)21/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
CNEMQBSOEXDGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10986871.png)

![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986880.png)
![N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10986889.png)

![N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10986906.png)

![1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B10986910.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10986916.png)

![[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10986935.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986948.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986958.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10986964.png)
